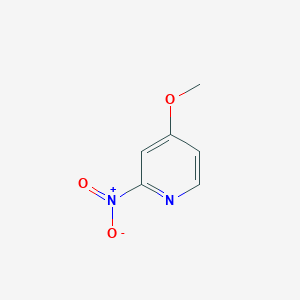
3-Bromo-2-(2-chloroethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(2-chloroethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by a pyridine ring substituted with a bromine atom at the third position and a 2-chloroethyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2-chloroethyl)pyridine typically involves the halogenation of 2-(2-chloroethyl)pyridine. One common method is the bromination of 2-(2-chloroethyl)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Bromo-2-(2-chloroethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-ethylpyridine derivatives.
科学的研究の応用
3-Bromo-2-(2-chloroethyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Biological Studies: Investigated for its interactions with biological targets and potential bioactivity.
Industrial Applications: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-Bromo-2-(2-chloroethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.
類似化合物との比較
Similar Compounds
3-Bromo-2-chloropyridine: Similar structure but lacks the 2-chloroethyl group.
2-(2-Chloroethyl)pyridine: Similar structure but lacks the bromine atom.
3-Bromo-2-hydroxypyridine: Similar structure but has a hydroxyl group instead of the 2-chloroethyl group.
Uniqueness
3-Bromo-2-(2-chloroethyl)pyridine is unique due to the presence of both bromine and 2-chloroethyl substituents, which can influence its reactivity and interactions with other molecules
特性
分子式 |
C7H7BrClN |
|---|---|
分子量 |
220.49 g/mol |
IUPAC名 |
3-bromo-2-(2-chloroethyl)pyridine |
InChI |
InChI=1S/C7H7BrClN/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3-4H2 |
InChIキー |
DLJUCKCMUWUXLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)CCCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime](/img/structure/B12971017.png)






